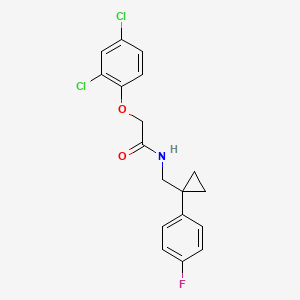

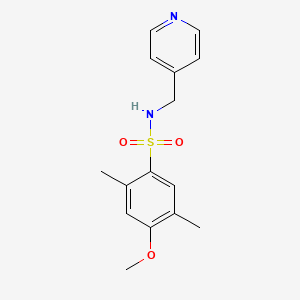

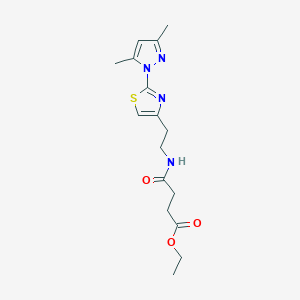

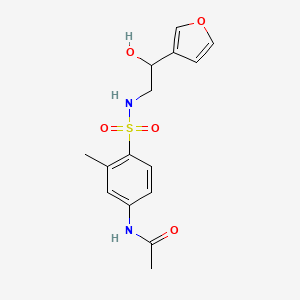

4-methoxy-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . For instance, a study on the structure of 5-methoxy-2-([4-methoxy-3,5-dimethyl-2-pyridinyl]) revealed that the molecule adopts a nearly extended form . Two centrosymmetrically related molecules form a cyclic dimer by intermolecular N-H…O hydrogen bonding, and the dimers are held together by van der Waals contacts between the neighboring aromatic rings in the crystal structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of substituted pyridines have been discussed in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, 4-methoxy-2,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide has a molecular weight of 311.4 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 5, and a Topological Polar Surface Area of 92 Ų .科学的研究の応用

Photocatalytic Applications

The synthesis and characterization of zinc(II) phthalocyanine derivatives containing new benzenesulfonamide derivative substituents have demonstrated significant potential in photocatalytic applications. Studies have shown that these compounds possess suitable and sufficient photosensitizing abilities for photocatalytic applications, with specific emphasis on their photophysical and photochemical properties in different solvents. The introduction of benzenesulfonamide derivatives as substituents impacts these properties, thereby enhancing the compound's effectiveness in photocatalysis (Öncül, Öztürk, & Pişkin, 2021).

Photodynamic Therapy for Cancer Treatment

The same zinc(II) phthalocyanine derivatives have been explored for their potential as photosensitizers in photodynamic therapy, an alternative therapy for cancer treatment. Their solubility in common solvents, monomeric species, adequate fluorescence, singlet oxygen production, and photostability make them suitable candidates for this application. These properties suggest a promising approach for the treatment of cancer, highlighting the compound's versatility beyond photocatalysis into biomedical applications (Öncül, Öztürk, & Pişkin, 2022).

Polymerization Catalysts

The compound has also found applications in the synthesis of polymerization catalysts, particularly in the copolymerization of acrylates with ethene. Research indicates that derivatives of benzenesulfonamide, when reacted with palladium complexes, can lead to the formation of catalysts capable of homopolymerizing ethylene and copolymerizing ethylene with acrylates. These findings open up new avenues for the development of high-performance polymers with potential applications in various industrial sectors (Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, & Claverie, 2007).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-methoxy-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-11-9-15(12(2)8-14(11)20-3)21(18,19)17-10-13-4-6-16-7-5-13/h4-9,17H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSCFSSEXJPCBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=NC=C2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Methoxy-2,5-dimethylphenyl)sulfonyl](4-pyridylmethyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)

![N-(3,4-difluorophenyl)-5-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2980294.png)

![(Z)-4-cyano-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980295.png)

![3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2980301.png)

![4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one](/img/structure/B2980303.png)